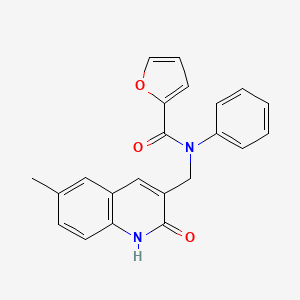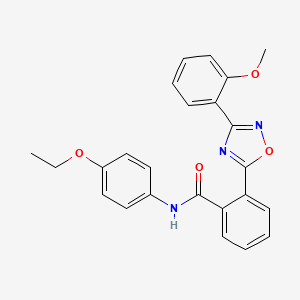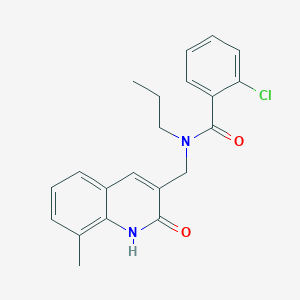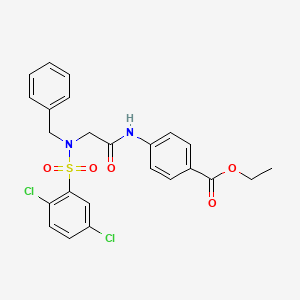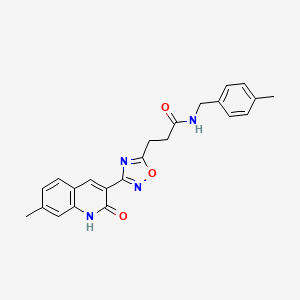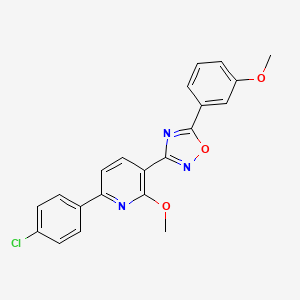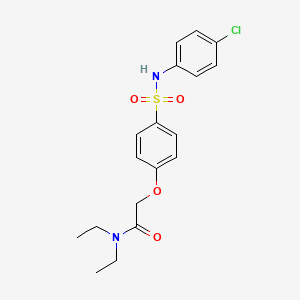
2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N,N-diethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N,N-diethylacetamide, also known as C646, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the histone acetyltransferase p300/CBP-associated factor (PCAF) and has been shown to have anticancer and anti-inflammatory properties. In
Aplicaciones Científicas De Investigación
2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N,N-diethylacetamide has been extensively studied for its potential therapeutic applications in cancer and inflammation. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N,N-diethylacetamide has also been shown to induce apoptosis and inhibit cell migration and invasion in cancer cells. In addition, 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N,N-diethylacetamide has anti-inflammatory properties and has been shown to suppress the production of pro-inflammatory cytokines in macrophages.
Mecanismo De Acción
2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N,N-diethylacetamide is a potent and selective inhibitor of the histone acetyltransferase PCAF. PCAF is involved in the acetylation of histones, which plays a crucial role in the regulation of gene expression. 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N,N-diethylacetamide inhibits the acetyltransferase activity of PCAF by binding to its catalytic domain. This results in the inhibition of histone acetylation and the regulation of gene expression.
Biochemical and Physiological Effects:
2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N,N-diethylacetamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N,N-diethylacetamide induces apoptosis and inhibits cell migration and invasion. In macrophages, 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N,N-diethylacetamide suppresses the production of pro-inflammatory cytokines. 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N,N-diethylacetamide also regulates gene expression by inhibiting histone acetylation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N,N-diethylacetamide is its potency and selectivity for PCAF. This makes it a useful tool for studying the role of PCAF in various biological processes. However, 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N,N-diethylacetamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to work with. In addition, 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N,N-diethylacetamide has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N,N-diethylacetamide. One direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to develop more potent and selective PCAF inhibitors that can overcome the limitations of 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N,N-diethylacetamide. Finally, the development of more effective delivery methods for 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N,N-diethylacetamide could enhance its efficacy in vivo.
Conclusion:
In conclusion, 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N,N-diethylacetamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer and inflammation. It is a potent and selective inhibitor of the histone acetyltransferase PCAF and has been shown to have various biochemical and physiological effects. While 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N,N-diethylacetamide has some limitations for lab experiments, it is a useful tool for studying the role of PCAF in various biological processes. There are several future directions for the study of 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N,N-diethylacetamide, which could lead to the development of new therapies for various diseases.
Métodos De Síntesis
The synthesis of 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N,N-diethylacetamide involves several steps, starting with the reaction of 4-chlorobenzenesulfonamide with 4-hydroxyphenylacetic acid to form 4-(N-(4-chlorophenyl)sulfamoyl)phenylacetic acid. This intermediate is then reacted with diethylamine and acetic anhydride to yield 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N,N-diethylacetamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Propiedades
IUPAC Name |
2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-3-21(4-2)18(22)13-25-16-9-11-17(12-10-16)26(23,24)20-15-7-5-14(19)6-8-15/h5-12,20H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVXXIAGRKCYRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N,N-diethylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

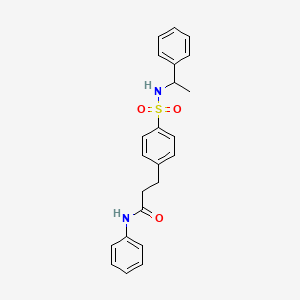
![4-bromo-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7717119.png)
